BenchChemオンラインストアへようこそ!

Amino-PEG7-t-butyl ester

PROTAC Targeted Protein Degradation Linker Optimization

Amino-PEG7-t-butyl ester delivers the critical 7-unit PEG spacer that bridges the conformational gap between PEG6 and PEG8—often the decisive 'sweet spot' for maximizing PROTAC ternary complex stability and degradation efficiency. Its orthogonal architecture enables sequential bioconjugation: the primary amine couples to carboxylic acids, NHS esters, or carbonyls, while the tert-butyl ester is selectively deprotected under mild TFA/DCM conditions to reveal a free acid for downstream payload attachment. The monodisperse PEG7 chain (logP -0.9) enhances aqueous solubility of hydrophobic warheads, reduces immunogenicity, and ensures homogeneous ADC constructs with predictable drug-to-antibody ratios. Choose PEG7 precision—avoid the compromised cooperativity and altered PK profiles that result from unvalidated linker-length substitutions.

Molecular Formula C21H43NO9
Molecular Weight 453.6 g/mol
Cat. No. B8229406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG7-t-butyl ester
Molecular FormulaC21H43NO9
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C21H43NO9/c1-21(2,3)31-20(23)4-6-24-8-10-26-12-14-28-16-18-30-19-17-29-15-13-27-11-9-25-7-5-22/h4-19,22H2,1-3H3
InChIKeyDQPAYUNKPDINFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG7-t-butyl ester CAS 2428400-07-9: Procurement-Ready Overview of a PROTAC-Focused Heterobifunctional PEG Linker


Amino-PEG7-t-butyl ester (CAS 2428400-07-9; molecular formula C21H43NO9; molecular weight 453.57 g/mol) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a seven-unit ethylene glycol spacer terminated by a primary amine (-NH2) and a tert-butyl (Boc) protected carboxyl group (-COOtBu) [1]. The compound is a member of the H2N-PEGn-COOtBu family, where the 'n' denotes the number of ethylene oxide repeat units . Its heterobifunctional architecture enables sequential, orthogonal conjugation: the amine reacts with carboxylic acids, activated NHS esters, and carbonyls, while the tert-butyl ester is selectively deprotected under mild acidic conditions to reveal a free carboxylic acid for further coupling . This linker is principally employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its precise PEG7 spacer length and hydrophilic character contribute to the optimization of ternary complex formation and pharmacokinetic profiles [2].

Why Amino-PEG7-t-butyl ester Cannot Be Casually Substituted with Another H2N-PEGn-COOtBu Linker


Substituting Amino-PEG7-t-butyl ester with an alternative H2N-PEGn-COOtBu linker—such as Amino-PEG6 or Amino-PEG8—without re-optimization of the bioconjugate is not advisable because the PEG spacer length fundamentally dictates the conformational landscape and effective concentration of the tethered moieties [1]. In PROTAC design, the linker acts not as a passive tether but as a 'conformational tuner' that determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination [2]. The seven-unit ethylene glycol chain in Amino-PEG7 presents a distinct end-to-end distance and rotational freedom profile compared to its six-unit (PEG6) or eight-unit (PEG8) homologs, which can shift the cooperativity window and alter ternary complex stability [3]. Furthermore, the incremental addition of a single ethylene oxide unit measurably changes key physicochemical parameters—including molecular weight, hydrophilic-lipophilic balance (logP), and rotatable bond count—that collectively influence aqueous solubility, cell permeability, and in vivo pharmacokinetic behavior [4]. Therefore, swapping PEG7 for a shorter or longer analog without empirical revalidation risks compromised degradation efficiency, altered selectivity, or unfavorable pharmacokinetic outcomes.

Quantitative Evidence Guide: How Amino-PEG7-t-butyl ester Compares to PEG4, PEG6, and PEG8 Analogs


PEG Spacer Length: PEG7 Occupies a Niche Between the PEG6 and PEG8 Gold Standards for PROTAC Linker Optimization

In targeted protein degradation, linker length is a primary optimization variable because it determines the spatial reach and conformational flexibility required for ternary complex formation. While PEG4, PEG6, and PEG8 have been established as empirical gold standards due to their ability to span inter-pocket distances typically exceeding 3 nm, the PEG7 motif provides an intermediate spacer length that can be critical when neither a six- nor eight-unit chain yields an optimal cooperativity window [1]. The incremental addition of a single ethylene oxide unit from PEG6 to PEG7 to PEG8 allows medicinal chemists to fine-tune the end-to-end distance and rotational freedom of the linker, which can enhance residence time in the ternary complex by an order of magnitude in progressing from PEG4 to PEG8 [2]. Amino-PEG7-t-butyl ester thus serves as a strategic 'fine-tuning' linker when structure-activity relationship (SAR) studies with PEG6 and PEG8 reveal a narrow optimum.

PROTAC Targeted Protein Degradation Linker Optimization

Molecular Weight and Pharmacokinetic Impact: Amino-PEG7-t-butyl ester Provides a Predictable MW Increment for Optimizing In Vivo Clearance

The molecular weight (MW) of a PEG linker directly influences the hydrodynamic radius and renal clearance rate of the final bioconjugate. Amino-PEG7-t-butyl ester has a MW of 453.57 g/mol, which is incrementally higher than Amino-PEG6-t-butyl ester (MW 409.52 g/mol) and lower than Amino-PEG8-t-butyl ester (MW 497.62 g/mol) [1]. This systematic 44 Da increase per additional ethylene oxide unit provides a predictable means to modulate pharmacokinetic (PK) properties. Studies on PEGylated nanoparticles demonstrate that longer PEG chains and covalent attachment are necessary to increase the in vivo half-life of nanocarriers [2]. The discrete MW of PEG7 allows researchers to precisely tune the balance between prolonging circulation time and avoiding excessive size that could impede tissue penetration or target binding.

Pharmacokinetics PEGylation Half-life Extension

Hydrophilicity (logP) and Aqueous Solubility: Amino-PEG7 Exhibits Favorable Hydrophilicity for Biological Conjugation

The hydrophilic-lipophilic balance, quantified by the partition coefficient (logP), is a critical determinant of a linker's aqueous solubility and its ability to shield hydrophobic payloads. Amino-PEG7-t-butyl ester has a computed XLogP3-AA value of -0.9, indicating pronounced hydrophilicity [1]. In comparison, shorter PEG linkers typically exhibit higher (less negative) logP values due to the reduced proportion of hydrophilic ether oxygens relative to the hydrophobic Boc group and hydrocarbon backbone. For instance, Amino-PEG2-t-butyl ester (with only two EO units) is predicted to have a substantially higher logP, correlating with reduced aqueous solubility. The PEG7 spacer's increased number of ether oxygens enhances water solubility, which is advantageous for maintaining the conjugate in solution during bioconjugation reactions and for improving the formulation stability of the final drug construct . Enhanced hydrophilicity also contributes to reduced non-specific binding and improved pharmacokinetic profiles in vivo [2].

Solubility Hydrophilicity Bioconjugation

Rotatable Bond Count and Conformational Flexibility: Amino-PEG7 Provides 25 Rotatable Bonds for Optimal Conformational Sampling

The number of rotatable bonds in a linker dictates its conformational entropy and its ability to sample the diverse orientations required for productive ternary complex formation in PROTACs. Amino-PEG7-t-butyl ester contains 25 rotatable bonds, as computed by Cactvs 3.4.6.11 [1]. This value is intermediate between Amino-PEG6-t-butyl ester (approximately 22 rotatable bonds) and Amino-PEG8-t-butyl ester (approximately 28 rotatable bonds) [2]. The additional gauche conformations accessible to PEG7 relative to PEG6 function as 'shock absorbers' that can accommodate small domain motions of the target protein without destabilizing the ternary complex, while the increased rigidity compared to PEG8 helps maintain a more constrained spatial arrangement that can enhance cooperativity [3]. The ether oxygens in the PEG chain also solvate quickly, minimizing the enthalpic penalty of desolvation upon complex formation [4].

Conformational Flexibility Ternary Complex Linker Entropy

Purity and Price Comparison: Amino-PEG7-t-butyl ester Offers Competitive Purity and Cost Relative to PEG6 and PEG5 Analogs

For procurement decisions, purity and cost are paramount. Amino-PEG7-t-butyl ester is commercially available with a purity of 98.0% (HY-132101, MedChemExpress) and >95% (BPG-2188, BOC Sciences) . In comparison, Amino-PEG6-t-butyl ester (AP10448, AxisPharm) is offered at ≥95% purity, with a price of $120 for 250 mg, $160 for 500 mg, and $265 for 1 g . Amino-PEG5-t-butyl ester (AP10447, AxisPharm) is priced at $155 for 250 mg, $280 for 500 mg, and $380 for 1 g . While direct pricing for PEG7 is not listed in the search results, the incremental cost trend suggests that PEG7 is positioned between PEG6 and PEG8 in terms of manufacturing complexity and market price. The high purity (≥95% to 98%) across vendors ensures reliable performance in sensitive bioconjugation reactions and reduces the need for additional purification steps.

Procurement Purity Cost Analysis

When to Procure Amino-PEG7-t-butyl ester: Key Research and Industrial Application Scenarios


PROTAC Linker Fine-Tuning When PEG6 and PEG8 Show Suboptimal Degradation Efficiency

In PROTAC optimization campaigns, medicinal chemists routinely screen a panel of PEG linkers (e.g., PEG4, PEG6, PEG8) to identify the spacer length that yields maximal target degradation (lowest DC50) [1]. If SAR data indicate that PEG6 provides insufficient reach and PEG8 introduces excessive conformational entropy that reduces ternary complex stability, Amino-PEG7-t-butyl ester serves as the logical intermediate linker. Its 25 rotatable bonds and PEG7 spacer length can precisely bridge the gap between the E3 ligase and target protein binding pockets, potentially enhancing cooperativity and improving degradation efficiency relative to either six- or eight-unit analogs [2].

Stepwise Bioconjugation Requiring Orthogonal Deprotection of a Terminal Carboxylic Acid

Amino-PEG7-t-butyl ester is ideally suited for multi-step bioconjugation strategies where the amine is first conjugated to a biomolecule or small molecule, followed by deprotection of the tert-butyl ester to reveal a free carboxylic acid for subsequent coupling [1]. The mild acidic conditions required for Boc deprotection (e.g., TFA in DCM) are orthogonal to many common amine-reactive chemistries, allowing for precise control over the conjugation sequence. This is particularly valuable in the construction of complex drug conjugates, such as ADCs or fluorescent probes, where site-specific modification and high yield are essential [2].

Synthesis of PEGylated Small Molecules with Improved Solubility and Reduced Immunogenicity

The hydrophilic PEG7 spacer in Amino-PEG7-t-butyl ester (logP -0.9) significantly enhances the aqueous solubility of conjugated hydrophobic small molecules, improving their formulation characteristics and bioavailability [1]. PEGylation with a discrete, monodisperse linker like PEG7 also reduces the immunogenicity of peptide and protein therapeutics by shielding antigenic epitopes and increasing hydrodynamic volume [2]. This makes Amino-PEG7-t-butyl ester a strategic building block for developing next-generation peptide drugs, imaging agents, and targeted nanomedicines with optimized pharmacokinetic profiles .

Antibody-Drug Conjugate (ADC) Development Requiring a Non-Cleavable PEG Linker with Defined Length

Amino-PEG7-t-butyl ester can be incorporated into non-cleavable ADC linkers, where the precise PEG length is critical for controlling the drug-to-antibody ratio (DAR) and the spatial presentation of the cytotoxic payload [1]. Unlike polydisperse PEG linkers that yield heterogeneous conjugates, monodisperse PEG7 ensures a single, well-defined molecular weight and conformation, leading to more reproducible ADC batches and predictable in vivo efficacy and toxicity profiles [2]. The amine terminus can be used to attach the linker to the antibody via lysine residues or engineered cysteine residues, while the Boc-protected carboxyl group provides a handle for subsequent drug conjugation after deprotection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amino-PEG7-t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.